6-Azidohex-3-en-2-one
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Overview
Description
6-Azidohex-3-en-2-one is an organic compound that belongs to the class of α-azido ketones. These compounds are known for their versatility and wide range of applications in various fields, including chemistry, biology, and medicine. The presence of both an azido group and a ketone group in its structure makes this compound a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azidohex-3-en-2-one typically involves the reaction of 3-hexen-2-one with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Azidohex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂) are used.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted azides and amines.
Scientific Research Applications
6-Azidohex-3-en-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Azidohex-3-en-2-one involves its ability to participate in nucleophilic substitution reactions, where the azido group acts as a nucleophile. This allows the compound to form various derivatives that can interact with biological targets, such as enzymes and DNA. The azido group can also undergo cycloaddition reactions, forming stable triazole rings that are important in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Azidohex-5-en-2-one: Another α-azido ketone with similar reactivity but different substitution patterns.
6-Azidohex-2-ynylcytosine: A modified nucleoside used in DNA studies.
Azidothymidine (AZT): An antiviral drug that contains an azido group.
Uniqueness
6-Azidohex-3-en-2-one is unique due to its specific structure, which combines an azido group with a conjugated ketone. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
823805-87-4 |
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Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
6-azidohex-3-en-2-one |
InChI |
InChI=1S/C6H9N3O/c1-6(10)4-2-3-5-8-9-7/h2,4H,3,5H2,1H3 |
InChI Key |
UZYOPIMXBALEKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCCN=[N+]=[N-] |
Origin of Product |
United States |
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